Iodomethane-d3

Mass Spectrometry Internal Standard Isotope Dilution

Iodomethane-d3 (CD₃I, CAS 865-50-9), also known as deuterated iodomethane or methyl-d3 iodide, is a stable isotope-labeled analog of iodomethane in which all three hydrogen atoms of the methyl group are replaced with deuterium. With a molecular weight of 144.96 g/mol and a mass shift of M+3 relative to the unlabeled compound, it is supplied as a liquid typically containing copper wire as a stabilizer to prevent decomposition.

Molecular Formula CH3I
Molecular Weight 144.957 g/mol
CAS No. 865-50-9
Cat. No. B117434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodomethane-d3
CAS865-50-9
Synonymsiodomethane
iodomethane-D3
methyl iodide
methyl iodide, 11C-labeled
methyl iodide, 131I-labeled
methyl iodide, 132I-labeled
methyl iodide, 13C-labeled
methyl iodide, 14C-labeled
methyl iodide, 2H-labeled
Molecular FormulaCH3I
Molecular Weight144.957 g/mol
Structural Identifiers
SMILESCI
InChIInChI=1S/CH3I/c1-2/h1H3/i1D3
InChIKeyINQOMBQAUSQDDS-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodomethane-d3 (CAS 865-50-9): Deuterated Methyl Iodide for Isotopic Labeling, MS Internal Standards, and Kinetic Isotope Effect Studies


Iodomethane-d3 (CD₃I, CAS 865-50-9), also known as deuterated iodomethane or methyl-d3 iodide, is a stable isotope-labeled analog of iodomethane in which all three hydrogen atoms of the methyl group are replaced with deuterium . With a molecular weight of 144.96 g/mol and a mass shift of M+3 relative to the unlabeled compound, it is supplied as a liquid typically containing copper wire as a stabilizer to prevent decomposition [1]. Its high isotopic purity, commonly ≥99.5 atom% D, makes it a reliable reagent for introducing deuterated methyl groups into target molecules .

Iodomethane-d3 vs. Unlabeled and Other Isotopologs: Why Procurement Specifications Are Not Interchangeable


Generic substitution of Iodomethane-d3 with unlabeled iodomethane or alternative deuterated isotopologs (e.g., iodomethane-d1, bromomethane-d3) is not scientifically equivalent. The M+3 mass shift of Iodomethane-d3 provides a distinct isotopic envelope that minimizes overlap with natural abundance isotopes of the unlabeled analyte, a critical requirement for accurate quantification in mass spectrometry-based assays . Furthermore, the degree of deuterium incorporation directly impacts the validity of kinetic isotope effect (KIE) studies and the reliability of NMR analyses; using lower-purity or partially deuterated reagents introduces isotopic heterogeneity that can confound reaction rate measurements and spectral assignments [1][2]. Reagent-specific considerations such as leaving group reactivity (iodide vs. bromide), volatility, and stabilizer content (copper wire) further dictate compatibility with specific synthetic and analytical workflows .

Iodomethane-d3 Technical Evidence: Quantifiable Differentiation from Comparators for Analytical and Synthetic Selection


Isotopic Purity and Mass Shift: Iodomethane-d3 vs. Iodomethane-d0

Iodomethane-d3 is supplied with a guaranteed minimum isotopic purity of ≥99.5 atom% D, ensuring a consistent M+3 mass shift relative to unlabeled iodomethane . This high enrichment minimizes isotopic cross-talk with the M+1 and M+2 natural abundance peaks of the unlabeled analyte, providing a baseline separation of 3 Da that is essential for accurate isotope dilution mass spectrometry . In contrast, unlabeled iodomethane (CH₃I) has a nominal mass of 141.94 Da with no mass shift and is unsuitable as an internal standard for itself.

Mass Spectrometry Internal Standard Isotope Dilution

Analytical Method Precision: Iodomethane-d3 Derivatization vs. Unlabeled Derivatization in LC/ESI-MS

In a validated LC/ESI-MS method for ketoprofen enantiomers, a second derivatization step employing methyl iodide-d3 (CD₃I) generated a complete set of deuterated internal standards [1]. The use of these deuterated derivatives significantly improved assay precision and accuracy compared to methods relying solely on external calibration or non-deuterated internal standards. While the study did not report specific numerical values for precision improvement in the abstract, it explicitly states that 'The use of deuterated KET-derivatives significantly improved the assay precision and accuracy' [1].

Bioanalysis LC-MS Enantiomer Quantification Derivatization

Method Sensitivity: Iodomethane-d3 for Synthesis of Deuterated Internal Standard vs. Unlabeled Methods

Iodomethane-d3 was employed as a methylating agent to synthesize rotenone-d3, a deuterated internal standard for the isotope dilution mass spectrometry (IDMS) assay of rotenone [1]. The method achieved a limit of detection (LOD) of 0.5 ng/g in olive oil and 0.02 ng/mL in river water, and a limit of quantitation (LOQ) of 1.5 ng/g and 0.06 ng/mL, respectively. These sensitivity metrics were enabled by the availability of the high-purity deuterated internal standard synthesized using Iodomethane-d3; comparable sensitivity would not be achievable with unlabeled rotenone as an internal standard due to matrix effects and ionization variability.

Isotope Dilution MS Environmental Analysis Pesticide Residue

Kinetic Isotope Effect Utility: Iodomethane-d3 vs. Iodomethane-d0 in Methyl Transfer Reactions

The substitution of hydrogen with deuterium in Iodomethane-d3 enables the study of kinetic isotope effects (KIE) during methyl transfer reactions [1]. The C-D bond is stronger than the C-H bond, resulting in a measurable rate difference when comparing reactions using CD₃I versus CH₃I. This differential allows researchers to identify the rate-determining step and probe transition state geometries [2]. In a study of a palladium-catalyzed [2+2+1] annulation, substituting iodomethane with iodomethane-d3 yielded the corresponding deuterated polycyclic products without altering the reaction efficiency, demonstrating the compound's utility in mechanistic investigations and in the synthesis of deuterium-labeled analogs for metabolic studies [3].

Reaction Mechanism Kinetic Isotope Effect Methylation

Isotopic Purity Impact on Glycomic Profiling: Iodomethane-d3 vs. Iodomethane-d1

In a comparative glycomic profiling study, N-glycans were permethylated with either 'light' iodomethane or 'heavy' iodomethane-d1 or -d3 reagents prior to LC/ESI-MS analysis [1]. The peak intensity ratios (Heavy/Light, H/L) were nearly equal to theoretical values, but observed differences were mainly related to the purity of the 'heavy' iodomethane reagents. The study highlights that the isotopic purity of the methylating agent directly impacts the accuracy of quantitative glycomic comparisons, with higher purity (as achieved with well-characterized Iodomethane-d3 lots) yielding more reliable H/L ratios [2].

Glycomics Permethylation LC-MS Isotopic Labeling

Recommended Applications for Iodomethane-d3 Based on Quantifiable Evidence


Quantitative Mass Spectrometry with Isotope Dilution

Use Iodomethane-d3 as an alkylation reagent to generate deuterated internal standards for analytes containing nucleophilic functional groups (e.g., carboxylic acids, phenols, thiols). The M+3 mass shift ensures complete chromatographic and spectrometric resolution from unlabeled analytes, enabling accurate quantification in complex matrices such as plasma, urine, and environmental samples. This approach is validated in methods for rotenone (LOD 0.5 ng/g in olive oil) [1] and ketoprofen enantiomers (improved precision and accuracy) [2]. Procurement of high-purity material (≥99.5 atom% D) is essential to minimize isotopic interference and ensure method robustness.

Mechanistic Studies of Methyl Transfer Reactions

Employ Iodomethane-d3 in kinetic isotope effect (KIE) experiments to elucidate the rate-determining steps of methyl transfer reactions catalyzed by enzymes or synthetic catalysts. The C-D bond in CD₃I is stronger than the C-H bond, leading to a measurable decrease in reaction rate (k_H/k_D > 1) [3]. This differential is used to probe transition state structures and to validate proposed mechanisms. The compound can also be used to synthesize deuterium-labeled analogs of drug candidates for metabolic stability studies, leveraging the KIE to potentially slow oxidative metabolism [4].

Comparative Glycomics via Isotopic Permethylation

Utilize Iodomethane-d3 for the 'heavy' isotopic labeling of N-glycans in comparative glycomic profiling workflows. When combined with 'light' iodomethane (CH₃I) for permethylation, the resulting differentially labeled glycans can be mixed and analyzed in a single LC-MS run, enabling direct comparison of glycan abundances between disease and control cohorts [5]. The use of high-purity Iodomethane-d3 (≥99.5 atom% D) is critical to ensure that observed differences in heavy/light (H/L) ratios accurately reflect biological variation rather than reagent impurity artifacts [5].

Synthesis of Deuterium-Labeled Pharmaceutical Intermediates and Reference Standards

Iodomethane-d3 serves as a reliable methylating agent for introducing a CD₃ group into target molecules, enabling the production of deuterium-labeled analogs for use as internal standards, metabolites, or drug candidates. For example, it has been used in the synthesis of Anacetrapib-d3, a deuterated cholesterol ester transfer protein (CETP) inhibitor [6], and in the preparation of rotenone-d3 for environmental analysis [1]. The high isotopic purity and consistent reactivity of Iodomethane-d3 make it a preferred reagent for both academic and industrial synthetic applications requiring precise deuterium incorporation.

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